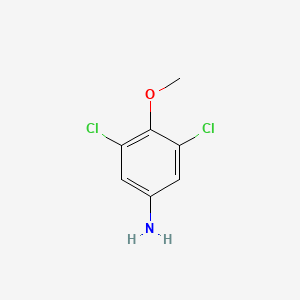

3,5-Dichloro-4-methoxyaniline

Description

Overview of Aniline (B41778) Derivatives in Chemical and Biological Sciences

Aniline derivatives are organic compounds where the basic aniline structure is modified by replacing one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. googleapis.com This structural diversity gives rise to a broad spectrum of chemical and physical properties, making them invaluable in various scientific disciplines. In the realm of medicinal chemistry, aniline-based structures are found in a myriad of drugs, highlighting their significance as pharmacophores. google.comtesisenred.net For instance, they are precursors in the synthesis of drugs like paracetamol. googleapis.com Beyond pharmaceuticals, aniline derivatives are crucial in the manufacturing of dyes, such as indigo, and as antioxidants in rubber processing. googleapis.com Their importance also extends to agrochemicals, where they serve as key intermediates for herbicides. google.com The reactivity of the aniline ring, which is highly susceptible to electrophilic substitution, further broadens their utility in synthetic organic chemistry. googleapis.com

Significance of Halogenated and Methoxylated Anilines in Research Contexts

The introduction of halogen and methoxy (B1213986) substituents onto the aniline ring significantly influences the electronic properties and reactivity of the molecule. Halogenated anilines, for example, are not only synthetic creations but have also been identified as natural products from marine organisms. echemi.com The presence of halogens can alter the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. cymitquimica.com Research has shown that halogenated anilines are important synthetic building blocks for cross-coupling reactions. cymitquimica.com

Methoxylated anilines, also known as anisidines, are another important subclass. The methoxy group, being an electron-donating group, can influence the regioselectivity of further chemical transformations. bldpharm.comfinetechnology-ind.com These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds. cymitquimica.combldpharm.com The combination of both halogen and methoxy substituents on an aniline ring, as seen in 3,5-dichloro-4-methoxyaniline, creates a unique chemical entity with specific reactivity and potential applications. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group create a distinct electronic environment on the aromatic ring. cymitquimica.com

Research Landscape of this compound

This compound is a substituted aniline that has garnered attention in various research fields primarily as a chemical intermediate. Its specific substitution pattern makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity. For instance, it has been utilized in the synthesis of quinoline (B57606) derivatives and compounds investigated for the treatment of autoimmune diseases. google.com The compound also has documented use in the development of herbicides. google.com A notable incident in the pharmaceutical industry involved the mistaken use of this compound instead of its isomer, 2,4-dichloro-5-methoxyaniline (B1301479), in the synthesis of a batch of the cancer drug bosutinib, highlighting its availability and use in complex organic synthesis. chemistryworld.com Furthermore, its role as a starting material in studies related to cancer research and cystic fibrosis has been documented in patent literature. google.comgoogle.com

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application and reactivity in chemical synthesis.

General and Spectroscopic Data

The compound is typically a solid at room temperature. sigmaaldrich.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for its characterization. While detailed spectral data is often proprietary to chemical suppliers, the use of these techniques to confirm the structure of this compound and its derivatives is standard practice in research publications and patents. google.comtandfonline.com For example, ¹H NMR and ¹³C NMR would confirm the substitution pattern on the aromatic ring, while IR spectroscopy would identify the characteristic vibrations of the amine and methoxy functional groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32407-11-7 | echemi.comsigmaaldrich.com |

| Molecular Formula | C₇H₇Cl₂NO | echemi.comechemi.com |

| Molecular Weight | 192.04 g/mol | echemi.comechemi.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 80-80.5 °C | echemi.com |

| Boiling Point | 128 °C at 4 Torr | echemi.com |

| pKa | 3.08 ± 0.10 | echemi.com |

| Solubility | Insoluble or slightly soluble in water. Appreciably soluble in dioxane, acetone, ethyl acetate, ethanol (B145695), and hot benzene (B151609). | google.com |

Synthesis and Reactivity

The synthesis of this compound is well-documented in scientific literature, with several established methods for its preparation.

Reported Synthetic Methodologies

The primary routes to synthesize this compound involve the reduction of a corresponding nitro-substituted aromatic compound.

One common method is the reduction of 1,3-dichloro-2-methoxy-5-nitrobenzene. This reaction can be carried out using iron powder in the presence of hydrochloric acid in an ethanol solvent. The mixture is typically heated to reflux to drive the reaction to completion, affording this compound in high yield. thieme-connect.de

Another reported synthesis involves the catalytic hydrogenation of 3,5-dichloro-4-methoxynitrobenzene. This method employs a palladium on carbon (Pd/C) catalyst and a hydrogen atmosphere. The reaction is typically performed in a solvent such as methanol (B129727). google.com A similar reduction can be achieved using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. google.com

Table 2: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield | Source(s) |

| 1,3-Dichloro-2-methoxy-5-nitrobenzene | Fe powder, HCl, EtOH, rt to reflux | 96% | thieme-connect.de |

| 3,5-Dichloro-4-methoxynitrobenzene | 10% Pd/C, H₂, MeOH | Not specified | google.com |

| 3,5-Dichloro-4-methoxynitrobenzene | SnCl₂·2H₂O, EtOH, 80 °C | Not specified | google.com |

Research Applications of this compound

The utility of this compound in academic and industrial research is primarily as a versatile building block for the synthesis of a range of target molecules.

Role as a Precursor in Organic Synthesis

The unique arrangement of substituents on this compound makes it a strategic starting material for constructing more elaborate molecular architectures. A significant application is in the synthesis of quinoline-based compounds. For example, it is a critical starting material for the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile (B3033312) through the Gould-Jacobs reaction.

In the field of agrochemicals, this compound has been used to prepare herbicidal compounds. A patent describes its reaction with phosgene (B1210022) to form an isocyanate, which is then reacted with dimethylamine (B145610) to produce 3-(3,5-dichloro-4-methoxyphenyl)-1,1-dimethylurea, a compound with herbicidal activity. google.com

Furthermore, this aniline derivative serves as an intermediate in the synthesis of compounds with potential therapeutic applications. Patent literature reveals its use in the preparation of 2,4-pyrimidinediamine compounds for the potential treatment of autoimmune diseases. google.com It has also been listed as an intermediate in the synthesis of compounds investigated for their kinase inhibitory activity, relevant to cancer and other diseases. googleapis.com Additionally, it has been used in the synthesis of compounds for the potential treatment of cystic fibrosis. google.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFMBCBDTFAEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524959 | |

| Record name | 3,5-Dichloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32407-11-7 | |

| Record name | 3,5-Dichloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies and Molecular Design

Computational Chemistry in SAR Analysis

Computational chemistry serves as a powerful tool in the rational design and analysis of molecules like 3,5-Dichloro-4-methoxyaniline, providing insights that guide synthetic efforts. By simulating molecular properties and interactions, researchers can predict the potential of a compound before it is synthesized, saving time and resources. These methods allow for the detailed investigation of molecular structures, electronic properties, and potential interactions with biological targets. mdpi.comworldscientific.com

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the intrinsic properties of a molecule. worldscientific.com These calculations solve for the electronic structure of a molecule, providing valuable data on its geometry, stability, and reactivity. nih.govdntb.gov.ua

Key molecular properties and interactions elucidated through these methods include:

Molecular Geometry: Optimization of the molecule's structure to its lowest energy state, providing precise bond lengths and angles. researchgate.net

Electronic Properties: The distribution of electrons within the molecule is described by parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial as it relates to the molecule's reactivity and stability; a smaller gap suggests higher reactivity. worldscientific.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack, thereby providing insight into how the molecule will interact with other molecules, including biological receptors. dntb.gov.ua

Thermodynamic Properties: Calculations can predict thermodynamic parameters, which are essential for understanding the stability and reactivity of the compound under various conditions. epstem.net

For aniline (B41778) derivatives, quantum chemical calculations have been used to study how different substituents affect the molecule's electronic structure and planarity, which in turn influences its biological activity. researchgate.net For example, a comparative study on 2,4-disubstituted anilines using DFT provided insights into their stability, charge delocalization, and nonlinear optical (NLO) behavior. worldscientific.com

Table 1: Molecular Properties Investigated via Quantum Chemical Calculations

| Property Calculated | Significance in SAR Analysis | Relevant Sources |

| HOMO-LUMO Energy Gap | Indicates molecular reactivity and stability; a smaller gap often correlates with higher reactivity. | worldscientific.com, researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. | dntb.gov.ua |

| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and binding characteristics. | worldscientific.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and delocalization within the molecule, revealing the stability of specific bonds and interactions. | worldscientific.com, dntb.gov.ua |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for predicting the binding affinity and mechanism of potential drug candidates. dntb.gov.ua The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a target protein and calculating a "docking score," which estimates the strength of the interaction. nih.gov

Docking studies can:

Identify key amino acid residues in the receptor's active site that interact with the ligand.

Predict the binding mode, including hydrogen bonds and hydrophobic interactions.

Help rationalize the observed biological activity of a series of compounds.

In a study of quinoxaline (B1680401) derivatives, molecular docking was used to investigate their binding to the EGFR receptor. The results showed that a potent compound bound strongly to the protein, and the in silico energy calculations were in good agreement with the experimental IC₅₀ values. nih.gov Such studies are critical for understanding how molecules like this compound derivatives might interact with specific biological targets, guiding the design of more potent and selective inhibitors. worldscientific.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies often correlate the biological activity of a series of compounds with their physicochemical properties, such as electronic and steric parameters. nih.gov

Electronic Parameters: These describe the effect of a substituent on the electronic distribution of the parent molecule. The Hammett constant (σ) is a common parameter used to quantify whether a substituent is electron-donating or electron-withdrawing. The introduction of chlorine atoms, which are electron-withdrawing, can significantly alter the acidity and reactivity of nearby functional groups. eurochlor.org

Steric Parameters: These relate to the size and shape of the substituent. The Taft steric parameter (Es) is one such descriptor. The size and position of substituents can influence how a molecule fits into a receptor's binding pocket. nih.gov

SAR of this compound Derivatives

The introduction of chlorine atoms into a biologically active molecule is a common strategy in medicinal chemistry. eurochlor.org Halogens can increase lipophilicity, alter metabolic stability, and participate in halogen bonding, potentially enhancing binding affinity. However, the effect is highly dependent on the specific molecular scaffold and the position of the substitution. eurochlor.org

For instance, in a study on new quinoxaline derivatives as potential anticancer agents, the influence of various substituents on a phenyl ring was evaluated. The results revealed that substitution patterns were critical for activity. Notably, the compound featuring a 3,5-dichloro substitution pattern exhibited significantly less activity compared to derivatives with other electron-withdrawing groups like 4-bromo or 4-nitro. nih.gov This finding underscores that even within a class of electron-withdrawing groups, the specific combination and position of substituents can lead to vastly different biological outcomes.

Table 2: Influence of Phenyl Ring Substituents on Anticancer Activity of Quinoxaline Derivatives (IC₅₀ in μM)

| Compound ID | Substituent (R) | HeLa | MCF-7 | HEK 293T | A549 |

| IVd | 4-Br | 3.20 | 4.19 | 3.59 | 5.29 |

| IVg | 3,5-di-Cl | 15.23 | 17.02 | 16.32 | 14.19 |

| IVi | 4-NO₂ | 5.13 | 6.34 | 5.78 | 6.09 |

| IVj | 4-CF₃ | 14.22 | 16.03 | 17.89 | 15.19 |

| Data adapted from a study on quinoxaline derivatives, illustrating the comparative effect of different substituents. A lower IC₅₀ value indicates higher potency. nih.gov |

This data clearly shows that the 3,5-dichloro substituted compound (IVg) was substantially less potent than the 4-bromo (IVd) and 4-nitro (IVi) analogues against all tested cancer cell lines. nih.gov

Lipophilicity, often expressed as the logarithm of the n-octanol-water partition coefficient (logP), is a critical physicochemical parameter in drug design. nih.govnih.gov It governs a molecule's ability to cross biological membranes, its solubility, and its binding to plasma proteins and receptors. nih.gov An optimal level of lipophilicity is generally required for good oral bioavailability and effective transport to the site of action.

The lipophilicity of a molecule is heavily influenced by its substituents. The addition of chlorine atoms and a methoxy (B1213986) group to an aniline core, as in this compound, significantly increases its lipophilicity compared to unsubstituted aniline.

Measurement and Calculation: Lipophilicity can be determined experimentally using techniques like reversed-phase thin-layer chromatography (RP-TLC) or calculated using various computational models. nih.govnih.gov

SAR Correlation: In many compound series, a correlation—sometimes linear, sometimes parabolic—is observed between logP and biological activity. For a series of thiazolyl-carbonyl-thiosemicarbazides, it was noted that cyclization increased lipophilicity, and the presence of electron-withdrawing substituents also tended to increase this parameter. nih.gov However, excessively high lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, rapid metabolism, and high plasma protein binding, which can reduce a drug's efficacy. nih.gov Therefore, balancing lipophilicity is a key aspect of molecular design involving scaffolds like this compound.

Exploration of Isomeric Effects on Molecular Interactions

The specific placement of substituents on the aniline ring significantly impacts the molecule's interactions with its biological targets. Isomers, which have the same chemical formula but different arrangements of atoms, can exhibit markedly different biological activities. This highlights the critical role of the three-dimensional structure in molecular recognition.

The dichloro-substitution pattern on the aniline ring is a key determinant of activity. For instance, in studies of dichloroaniline isomers' effects on renal function, 3,5-dichloroaniline (B42879) was identified as having the highest nephrotoxic potential compared to other isomers. nih.gov This suggests that the symmetrical placement of the chloro groups at the 3 and 5 positions is crucial for the observed biological effect.

In a different context, the combined toxicity of 3,4-dichloroaniline (B118046) with two-dimensional nanomaterials was investigated. mdpi.com The study revealed that the presence of these nanomaterials could either increase or decrease the toxicity of 3,4-dichloroaniline depending on the specific nanomaterial and the algal species being tested. mdpi.com This underscores the complex interplay between the isomeric structure of the dichlorinated aniline and its surrounding microenvironment in determining its ultimate biological impact.

Furthermore, the position of a single chloro group, as in 3-chloro-4-methoxyaniline, also influences its properties and potential interactions. nih.gov The relative positioning of the chloro, methoxy, and amino groups dictates the molecule's electronic distribution and hydrogen bonding capabilities, which are fundamental to its molecular interactions.

A comparative look at related structures reveals the importance of the substitution pattern. For example, in a series of 1-phenylbenzazepine derivatives, the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com While not directly a this compound derivative, this finding illustrates the broader principle that the specific location of halogen substituents is a critical factor in modulating the biological activity of aromatic compounds.

The following table summarizes the isomeric dichlorinated anilines and their observed effects in a particular biological context, highlighting the significance of the substituent positions.

| Compound | Observed Effect |

| 3,5-Dichloroaniline | Highest nephrotoxic potential in a study of dichloroaniline isomers. nih.gov |

| 3,4-Dichloroaniline | Toxicity to algae is modulated by the presence of certain nanomaterials. mdpi.com |

Pharmacophoric Feature Identification for Targeted Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophoric features of a compound series is a crucial step in designing new molecules with specific, targeted activities. For derivatives of this compound, this involves pinpointing the essential electronic and steric properties that govern their biological function.

In the context of peroxisome proliferator-activated receptor γ (PPARγ) modulators, the 3,5-dichloro-4-methoxyphenyl moiety serves as a key component in a series of potent ligands. nih.gov For the highly potent PPARγ partial agonist INT131, the N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl) group is a critical part of the molecule's structure. nih.gov Structure-activity relationship studies on analogs of INT131 revealed several key pharmacophoric features:

The Sulfonamide Linker: This group was found to be critical for the compound's activity. nih.gov

Substitutions on Ring A: Electron-withdrawing substitutions at position 4 of the A ring were associated with higher transcriptional activity. nih.gov The presence of a bromine atom at this position, in particular, led to higher affinity, potentially through the formation of a halogen bond with the backbone nitrogen of Phe282 in the PPARγ ligand-binding pocket. nih.gov

Substitutions at Position 2 of Ring A: These substitutions contributed to tighter packing within the binding pocket and enhanced activity. nih.gov

The Dichlorinated Phenyl Ring (Ring B): The 3,5-dichloro substitution pattern on this ring is a conserved feature in this series of high-affinity ligands.

These findings suggest a pharmacophore model where the dichlorinated phenyl ring provides a specific steric and electronic profile that is recognized by the receptor, while the other parts of the molecule fine-tune the binding affinity and functional response.

The following table details the key structural components of INT131 and their contribution to its activity.

| Molecular Moiety | Role in Activity |

| Ring A with Substitutions | Substitutions at positions 2 and 4 modulate binding affinity and transcriptional potency. nih.gov |

| Sulfonamide Linker | Critical for biological activity. nih.gov |

| Ring B (3,5-Dichlorophenyl) | A conserved feature in high-affinity ligands, contributing to the core binding interaction. nih.gov |

| Ring C (Quinoline) | Contributes to the overall shape and electronic properties of the ligand. |

Mechanistic Investigations of 3,5 Dichloro 4 Methoxyaniline in Biological Systems

Enzyme Inhibition and Receptor Interactions

The biological activity of aniline (B41778) derivatives is often dictated by their metabolism and interaction with cellular proteins. The enzymatic processing of these compounds can lead to either detoxification or bioactivation, where metabolites become more reactive than the parent molecule.

Research into the potent nephrotoxicant 3,5-dichloroaniline (B42879) (3,5-DCA), which shares the dichlorinated phenyl ring with 3,5-Dichloro-4-methoxyaniline, reveals that its toxicity is dependent on metabolic activation by several renal enzyme systems. Studies using isolated rat kidney cells have shown that inhibitors of flavin-containing monooxygenases (FMOs), cytochrome P450 (CYP), and peroxidases can reduce the cytotoxicity induced by 3,5-DCA. nih.gov This suggests that N-oxidation is a critical bioactivation step, likely leading to the formation of reactive intermediates such as 3,5-dichlorophenylhydroxylamine. nih.gov Pretreatment with piperonyl butoxide, a P450 inhibitor, paradoxically increased the toxicity of 3,5-DCA in one in vivo study, suggesting that the parent compound may have direct cytotoxicity or that it is metabolized by a pathway not blocked by this inhibitor. nih.gov

Conversely, studies on other aniline derivatives highlight their potential to act as enzyme inhibitors. For instance, novel derivatives of 4-methoxyaniline have been synthesized and shown to be effective inhibitors of the aldose reductase enzyme, with the most active compound exhibiting an IC₅₀ value of 2.83 μM. nih.gov This indicates that the methoxyaniline scaffold is capable of specific interactions within an enzyme's active site.

Given these findings, this compound is likely a substrate for metabolic enzymes like CYPs and FMOs, with its ultimate biological effect depending on the balance of metabolic pathways.

Table 1: Effect of Enzyme Inhibitors on the in Vitro Nephrotoxicity of the Related Compound 3,5-Dichloroaniline (3,5-DCA) Data illustrates the principle of metabolic activation, which may be relevant for this compound.

| Inhibitor | Target Enzyme/System | Effect on 3,5-DCA Toxicity | Reference |

|---|---|---|---|

| Methimazole | Flavin-containing monooxygenase (FMO) | Attenuated | nih.gov |

| n-Octylamine | Flavin-containing monooxygenase (FMO) | Attenuated | nih.gov |

| Piperonyl Butoxide | Cytochrome P450 (CYP) | Attenuated in vitro / Potentiated in vivo | nih.govnih.gov |

| Metyrapone | Cytochrome P450 (CYP) | Attenuated | nih.gov |

| Indomethacin | Peroxidase | Attenuated | nih.gov |

| Mercaptosuccinate | Peroxidase | Attenuated | nih.gov |

Regarding receptor interactions, direct studies on this compound are unavailable. However, research on structurally related 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines), which also feature a 3,4,5-substituted ring, shows that these molecules can bind to various monoamine receptors. nih.gov These compounds generally exhibit weak to moderate affinity for human serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. nih.gov This suggests a potential for this compound to interact with serotonergic or other neurotransmitter systems, although dedicated binding studies are required for confirmation.

Table 2: Receptor Binding Affinities (Ki, nM) for Phenethylamine Derivatives Structurally Related to this compound This data suggests potential, though unconfirmed, receptor targets based on structural similarity.

| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₂C Receptor | Reference |

|---|---|---|---|---|

| Mescaline | >10,000 | 5,600 | 9,400 | nih.gov |

| Escaline | 6,800 | 1,100 | 1,200 | nih.gov |

| Proscaline | 7,400 | 490 | 630 | nih.gov |

| Isoproscaline | >10,000 | 1,200 | 1,400 | nih.gov |

Cellular Pathway Modulation by Aniline Derivatives

Aniline derivatives can interfere with cellular pathways primarily through the action of their metabolites. The case of 3,5-DCA demonstrates that the primary mechanism of toxicity involves its bioactivation to reactive species that can damage renal cells. nih.gov The key pathway implicated is N-oxidation, which produces metabolites like 3,5-dichlorophenylhydroxylamine and 3,5-dichloronitrobenzene. nih.gov These metabolites are more toxic than the parent compound and are likely responsible for initiating cellular damage that leads to nephrotoxicity. nih.gov

The modulation of cellular pathways by such compounds is therefore closely linked to the activity of metabolic enzymes. Inhibition of these enzymes can prevent the formation of toxic metabolites, thereby protecting the cell. nih.gov This highlights that the interaction with metabolic pathways is a critical determinant of the biological effects of chlorinated anilines. Furthermore, bioactive compounds, including various phytochemicals, are known to modulate a wide range of signaling pathways that regulate cell life and death, such as the MAPK and JNK pathways. researchgate.net While not directly demonstrated for this compound, its nature as a xenobiotic implies it could potentially perturb these sensitive signaling networks following metabolic activation.

Oxidative Stress and Lipid Peroxidation Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. A key manifestation of oxidative damage is lipid peroxidation, a chain reaction where free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. youtube.com This process consists of three main stages: initiation (the initial radical attack), propagation (the chain reaction creating lipid peroxyl radicals), and termination (the reaction of two radicals to form a stable product). youtube.com

Studies on halogenated compounds show they can be potent inducers of lipid peroxidation. nih.govnih.gov The toxicity of many of these chemicals is linked to their metabolism by cytochrome P-450, which generates reactive intermediates, including peroxyl radicals, that can initiate the peroxidative degradation of lipids. nih.gov For example, p-chloroaniline exposure in clams leads to a significant increase in malondialdehyde (MDA), a key product of lipid peroxidation, indicating oxidative damage to biomacromolecules. mdpi.com

Environmental Fate and Biotransformation of 3,5 Dichloro 4 Methoxyaniline

Biodegradation Pathways and Microbial Transformation

The breakdown of chlorinated anilines, such as 3,5-Dichloro-4-methoxyaniline, in the environment is largely dependent on microbial activity. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy.

Aerobic and Anaerobic Degradation Processes

The degradation of chlorinated anilines can occur in the presence (aerobic) or absence (anaerobic) of oxygen. Under aerobic conditions, bacteria are known to degrade chloroanilines. For instance, Pseudomonas species have been shown to be involved in the aerobic degradation of related compounds. plos.org

Anaerobic degradation of a similar compound, 3,5-dichloro-p-anisyl alcohol, has been studied in methanogenic sludge. nih.govelsevier.com This process involves the initial demethylation of the methoxy (B1213986) group, a key first step in its transformation. nih.govelsevier.com While this is a different compound, it provides insight into the potential anaerobic fate of the methoxy group in this compound.

Identification of Degradation Intermediates

The step-by-step breakdown of a chemical compound results in the formation of various intermediate products. In the anaerobic biotransformation of the related compound 3,5-dichloro-p-anisyl alcohol by methanogenic sludge, several key intermediates have been identified. The initial step is the demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govelsevier.com This intermediate is then further transformed through two different routes. A biotic pathway leads to the formation of 3,5-dichloro-4-hydroxybenzoate and subsequently 2,6-dichlorophenol. nih.govelsevier.com An abiotic pathway results in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govelsevier.comresearchgate.net

In the context of other chlorinated anilines, such as 3,4-dichloroaniline (B118046), degradation by bacteria like Acinetobacter baylyi can proceed through dechlorination to form 4-chloroaniline (B138754) as an initial intermediate. nih.gov Further breakdown can lead to the formation of compounds like 4-chlorocatechol (B124253) and aniline (B41778). nih.gov Another degradation pathway for 3,4-dichloroaniline involves its conversion to 4,5-dichlorocatechol (B118185). mdpi.com

Table 1: Degradation Intermediates of Related Chloroaromatic Compounds

| Parent Compound | Condition | Intermediate(s) |

|---|---|---|

| 3,5-dichloro-p-anisyl alcohol | Anaerobic | 3,5-dichloro-4-hydroxybenzyl alcohol, 3,5-dichloro-4-hydroxybenzoate, 2,6-dichlorophenol, bis(3,5-dichloro-4-hydroxyphenyl)methane nih.govelsevier.comresearchgate.net |

| 3,4-dichloroaniline | Aerobic | 4-chloroaniline, 4-chlorocatechol, aniline, 4,5-dichlorocatechol nih.govmdpi.com |

| p-chloroaniline | Aerobic | 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, 5-chloro-2-oxo-4-hydroxypentanote, chloro-acetate nih.gov |

Microbial Community Analysis in Degradation Studies

The degradation of complex organic compounds often involves a community of different microorganisms working together. Studies on the degradation of chloroanilines have identified specific bacterial strains capable of breaking down these compounds. For example, Acinetobacter baylyi strain GFJ2 has been shown to completely biodegrade 4-chloroaniline and 3,4-dichloroaniline. nih.gov Similarly, Pseudomonas fluorescens 26K can degrade 3,4-dichloroaniline under aerobic conditions. wur.nl The bacterium Diaphorobacter PCA039 has been identified as capable of degrading p-chloroaniline through a meta-cleavage pathway. nih.gov The study of such microbial communities is crucial for understanding the complete mineralization of these pollutants in the environment.

Enzymatic Mechanisms of Biotransformation

The biotransformation of chlorinated anilines is carried out by specific enzymes produced by microorganisms. Key enzymes involved in the initial stages of degradation are often dioxygenases and monooxygenases, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. researchgate.netunesp.br For instance, the degradation of 3,4-dichloroaniline by Acinetobacter soli GFJ2 involves a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase. mdpi.com

In some degradation pathways, the aromatic ring is cleaved by enzymes such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. unesp.br The degradation of 4-chloroaniline by Acinetobacter baylyi GFJ2, for example, proceeds through an ortho-cleavage pathway. nih.gov The study of these enzymatic mechanisms provides a deeper understanding of the metabolic logic behind the biodegradation of these compounds.

Environmental Presence and Distribution

The extent to which a chemical compound is found in the environment and where it accumulates is a key aspect of its environmental fate.

Entry Pathways into Aquatic and Terrestrial Environments

Chlorinated anilines can enter aquatic and terrestrial environments through various routes. Industrial effluents from the manufacturing of pesticides, dyes, and pharmaceuticals are a significant source. nih.govnih.gov Accidental spills during transport and storage can also lead to direct contamination of soil and water bodies. nih.gov Once in the environment, these compounds can be transported through water systems and may persist, leading to potential exposure for aquatic organisms. nih.gov

Persistence in Environmental Compartments

The persistence of a chemical in the environment is defined by its resistance to degradation processes. For this compound, its persistence is influenced by its inherent chemical stability and its interaction with environmental factors in soil, water, and air.

The molecular structure of this compound—a benzene (B151609) ring substituted with two chlorine atoms, a methoxy group, and an amino group—suggests a notable level of stability. The presence of chlorine atoms on the aromatic ring is known to increase the recalcitrance of compounds to microbial degradation. epa.gov These halogen substituents can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, which is often the initial step in the biodegradation of aromatic compounds.

In aquatic environments, chlorinated anilines like 4-CA and 3,4-DCA are classified as persistent, which can lead to their bioaccumulation in organisms. nih.gov While specific data for this compound is not available, the behavior of these analogs provides insight into its likely environmental tenure. For instance, 3,4-DCA shows no significant evidence of hydrolysis or volatilization. asm.org The degradation of similar xenobiotics in soil is influenced by factors such as concentration, pH, moisture content, temperature, and aeration. nih.gov

The following table summarizes the persistence of related chlorinated anilines in the environment, which can be used to infer the potential persistence of this compound.

| Compound | Environmental Compartment | Persistence Finding |

| 4-Chloroaniline (4-CA) | Aquatic Environments | Classified as persistent; half-life can range from several days to months. nih.govasm.org |

| 3,4-Dichloroaniline (3,4-DCA) | Aquatic Environments | Classified as persistent; no evidence of hydrolysis or volatilization. nih.govasm.org |

| General Chlorinated Anilines | Soil | Degradation is dependent on soil type, microbial population, and environmental conditions. nih.gov |

Ecological Impact of Chlorinated Aniline Metabolites

The biotransformation of this compound in various organisms can lead to the formation of metabolites that may have their own ecological impacts. While the specific metabolic pathway of this compound is not extensively documented, the metabolism of other chlorinated anilines provides a model for its potential transformation products and their effects.

The metabolism of chlorinated anilines can proceed through various enzymatic reactions, including N-oxidation and N-acetylation. For example, 3,5-dichloroaniline (B42879) (3,5-DCA) can be metabolized to several products, some of which exhibit greater toxicity than the parent compound.

A significant concern with chlorinated anilines is their potential to be metabolized into compounds that are toxic to a range of organisms. Dichloroanilines, such as 3,4-DCA, are known to be toxic to fish. The metabolites of fungicides that contain the 3,5-dichloroaniline moiety have been shown to be more toxic than the parent compounds. For instance, the acute toxicity of 3,5-DCA to rats was found to be significantly higher than its parent fungicide, procymidone.

The ecological impact of these metabolites can include disruption of organismal behavior, growth, reproduction, and development. nih.gov The table below outlines the known ecological impacts of metabolites from related chlorinated anilines.

| Parent Compound Family | Metabolite(s) | Observed Ecological Impact |

| Dicarboximide Fungicides | 3,5-Dichloroaniline (3,5-DCA) | Higher acute toxicity to rats than the parent compound; toxic to aquatic organisms. |

| Phenylurea Herbicides | 3,4-Dichloroaniline (3,4-DCA) | Toxic to fish and can suppress the development of copepod larvae. |

| General Chlorinated Anilines | Various hydroxylated and N-oxidized metabolites | Potential for genotoxicity, mutagenicity, and carcinogenicity; can disrupt hormone production. nih.gov |

Advanced Analytical Techniques for Characterization and Detection

Chromatographic and Spectrometric Methods

Chromatographic and spectrometric techniques are fundamental in the analysis of 3,5-Dichloro-4-methoxyaniline, offering high sensitivity and specificity for its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase. The separated compound then enters a mass spectrometer, which ionizes it and detects the fragments based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its definitive identification. While specific GC-MS fragmentation data for this compound is not extensively detailed in public literature, its application is crucial for purity assessment and identifying trace impurities in synthetic batches.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly in the context of reaction monitoring and purification. googleapis.comgoogleapis.com This technique is suitable for compounds that are not easily volatilized. In several reported syntheses, LC-MS is used to confirm reaction completion and to guide the purification process, often through semi-preparative HPLC-MS with mass-triggered sample collection. googleapis.com For instance, after the reduction of 1,3-dichloro-2-methoxy-5-nitrobenzene, LC-MS is employed to verify the formation of the desired aniline (B41778) product. googleapis.com The mass spectrometer provides the molecular weight of the compound, confirming its identity.

No specific LC-MS operational parameters or detailed mass spectra for this compound were available in the searched results.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would offer unambiguous confirmation of its elemental composition (C₇H₇Cl₂NO), a critical step in its definitive characterization.

Specific HRMS data for this compound was not found in the provided search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. In a patent describing the synthesis of a related compound, the precursor 1,3-dichloro-2-methoxy-5-nitrobenzene showed a singlet for the two aromatic protons at 8.22 ppm and a singlet for the methoxy protons at 4.01 ppm in CDCl₃. google.com Upon reduction to this compound, shifts in these signals would be expected due to the change from a nitro to an amino group.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Signal Multiplicity | Assignment |

|---|---|---|---|---|

| 1,3-dichloro-2-methoxy-5-nitrobenzene | CDCl₃ | 8.22 | s | 2H (aromatic) |

| 1,3-dichloro-2-methoxy-5-nitrobenzene | CDCl₃ | 4.01 | s | 3H (methoxy) |

Data sourced from a synthetic precursor study. google.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

No specific FT-IR or Raman spectra for this compound were available in the searched results.

X-ray Diffraction Techniques for Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern of spots would be collected and analyzed.

The analysis of the diffraction data would yield fundamental crystallographic information. This typically includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). From this data, it is possible to determine bond lengths, bond angles, and other geometric parameters of the this compound molecule within the crystal. However, no published studies containing SCXRD data for this specific compound were identified.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is another X-ray-based technique used for the characterization of crystalline materials. Unlike SCXRD, PXRD is performed on a polycrystalline powder sample. The sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle.

A PXRD analysis of this compound would result in a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase and can be used for phase identification. While PXRD does not provide the same level of structural detail as SCXRD, it is a valuable tool for confirming the crystalline nature of a bulk sample and for identifying the presence of different crystalline forms (polymorphs). No specific PXRD patterns for this compound are available in the reviewed literature.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA experiment on this compound would involve heating a small amount of the sample on a precision balance inside a furnace.

The resulting TGA curve would plot the percentage of initial mass remaining against temperature. This analysis would reveal the thermal stability of the compound and identify the temperatures at which decomposition or volatilization occurs. Specific decomposition temperatures and the percentage of residual mass would be key findings. However, no TGA data for this compound has been reported in the available scientific literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC analysis would provide information on thermal transitions such as melting point, glass transitions, and crystallization events.

The DSC thermogram would show peaks corresponding to these transitions, allowing for the determination of the melting point and the enthalpy of fusion. This data is crucial for understanding the purity and the thermal properties of the compound. At present, there are no published DSC studies for this compound.

Microscopic and Surface Characterization Methods

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. An AFM analysis of this compound, likely deposited as a thin film on a suitable substrate, would involve scanning a sharp tip over the surface.

The resulting AFM images would reveal the surface morphology, including features like crystal growth patterns, grain size, and surface roughness. This technique could provide insights into the molecular packing and self-assembly of the compound on a surface. No specific AFM studies on this compound were found during the literature review.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at the micro- and nanoscale. While SEM does not provide direct chemical structure information, it is invaluable for characterizing the solid-state properties of this compound, such as its crystalline form, particle size, and surface features.

In a typical SEM analysis, a focused beam of electrons is scanned across the surface of a sample. The interactions between the electrons and the sample's atoms generate various signals that are collected by detectors to form an image. For a crystalline solid like this compound, which has a melting point of 50-55 °C, SEM analysis would be conducted on its solid form. sigmaaldrich.com The resulting micrographs can reveal:

Crystal Morphology: The shape and habit of the crystals, which can be influenced by the crystallization process.

Particle Size Distribution: The range and average size of the particles, a critical parameter in formulation and material science.

Surface Topography: The presence of any surface defects, porosity, or other features that could affect its reactivity or dissolution.

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), a technique that allows for elemental analysis of the sample. mdpi.com By analyzing the X-rays emitted from the sample when bombarded with electrons, EDX can confirm the presence of chlorine, carbon, and oxygen, consistent with the elemental composition of this compound. mdpi.com This combined approach provides both morphological and elemental information, offering a comprehensive characterization of the solid material.

| SEM Application | Information Gained | Relevance to this compound |

| Morphological Analysis | Crystal shape, size, and surface texture. diva-portal.orgbeilstein-journals.org | Understanding physical properties, quality control. |

| Particle Size Analysis | Distribution and average size of particles. beilstein-journals.org | Influences reactivity, solubility, and handling. |

| Coupled with EDX | Elemental composition of the surface. mdpi.com | Confirms the presence of expected elements (Cl, C, O). |

Emerging Technologies in Analytical Chemistry

The field of analytical chemistry is continually evolving, with new technologies offering enhanced sensitivity, selectivity, and speed for the detection and characterization of chemical compounds.

The development of biosensors and nanomaterial-based sensors represents a significant advancement in the detection of organic molecules, including chloroanilines and related compounds. researchgate.netresearchgate.net These devices translate the recognition of a target analyte into a measurable signal.

Biosensors utilize biological recognition elements, such as enzymes or antibodies, to achieve high selectivity. For the detection of a compound like this compound, a potential approach could involve the use of an enzyme that specifically interacts with or metabolizes chloroanilines. This interaction can be transduced into an electrical or optical signal. For instance, whole-cell biosensors have been developed for the detection of organochlorine pesticides by monitoring changes in conductivity resulting from microbial degradation of the target compound. researchgate.netnih.gov A similar principle could be applied to this compound.

Nanomaterial-based sensors leverage the unique optical and electronic properties of nanomaterials to enhance detection sensitivity. mdpi.comnih.gov These sensors can be designed to interact with the analyte, leading to a change in properties such as color (colorimetric sensors) or fluorescence (fluorescent sensors). jfda-online.com

Gold Nanoparticles (AuNPs): AuNPs exhibit surface plasmon resonance (SPR), which is sensitive to the surrounding environment. jfda-online.com The presence of an analyte like this compound could induce aggregation of functionalized AuNPs, resulting in a visible color change.

Carbon Nanotubes (CNTs): The high surface area and electrical conductivity of CNTs make them excellent materials for electrochemical sensors. nih.gov A sensor could be fabricated by modifying a CNT-based electrode with a material that selectively binds to this compound, leading to a measurable change in the electrical signal.

The detection limits of such sensors can be exceptionally low, often reaching the parts-per-trillion (ppt) range for similar compounds. nih.gov

| Sensing Approach | Principle | Potential Application for this compound | Reported Detection Limits (for similar compounds) |

| Whole-Cell Biosensor | Microbial degradation leading to a change in conductivity. researchgate.netnih.gov | Detection in environmental samples. | 2 to 45 ppt (B1677978) nih.gov |

| Electrochemical Nanosensor | Analyte interaction with a nanomaterial-modified electrode causing a change in electrical signal. researchgate.netnih.gov | Quantitative analysis in solutions. | 0.5 µM researchgate.net |

| Colorimetric Nanosensor | Analyte-induced aggregation of nanoparticles leading to a color change. jfda-online.com | Rapid, qualitative screening. | Not specified |

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and understanding complex chemical phenomena. researchgate.net For this compound, ML models could be trained on large datasets of related halogenated and aniline compounds to predict a variety of properties.

By analyzing the structural features of this compound (the presence of chloro and methoxy groups on the aniline ring), ML algorithms can:

Predict Physicochemical Properties: Models can be developed to estimate properties such as solubility, boiling point, and partition coefficient, which are crucial for understanding its environmental fate and designing separation processes.

Elucidate Spectroscopic Signatures: ML can aid in the interpretation of complex spectra (e.g., NMR, IR, Mass Spectrometry) by correlating spectral features with structural motifs.

Identify Structure-Activity Relationships: By analyzing datasets of compounds with known biological activities or toxicities, ML can predict the potential biological effects of this compound based on its structure. researchgate.net

Characterize Non-covalent Interactions: ML techniques are being used to understand and predict the strength and nature of interactions like halogen bonding, which could be relevant for this compound in supramolecular chemistry and materials science. researchgate.net

The application of ML in the characterization of this compound has the potential to accelerate research and development by providing valuable insights into its behavior and properties without the need for extensive experimental work.

Applications in Pharmaceutical and Agrochemical Research As an Intermediate

Applications in Pesticide and Fungicide Synthesis

The agrochemical industry utilizes a wide array of chemical intermediates to produce effective pesticides and fungicides for crop protection. Chlorinated aromatic compounds are particularly prevalent in this sector due to their enhanced biological activity. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. scispace.comnih.gov The synthesis of some strobilurin analogues and other fungicides, such as those based on a 3,4-dichloroisothiazole core, involves the construction of complex molecules where a substituted phenyl group is a key component. scispace.comrsc.orgnih.govrsc.org

While the direct use of 3,5-Dichloro-4-methoxyaniline as an intermediate in the synthesis of the specific fungicides described in the provided research is not explicitly confirmed, its structural features align with the types of building blocks commonly employed in the discovery and development of new agrochemicals. The dichloro-substitution pattern, in particular, is a known feature in some commercial fungicides, suggesting that derivatives of this compound could be valuable candidates for synthesis and screening programs aimed at identifying next-generation pesticides and fungicides.

Intermediate for Dicarboximide Fungicides

Dicarboximide fungicides are a class of agricultural chemicals effective against a range of fungal pathogens. The synthesis of many of these fungicides, such as iprodione, procymidone, and vinclozolin, utilizes a 3,5-dichlorophenyl moiety. Extensive research has shown that the key intermediate for introducing this structural feature is 3,5-dichloroaniline (B42879) (3,5-DCA) . nih.govresearchgate.netnih.govresearchgate.net This compound is a well-established precursor and is also a primary metabolite of these fungicides in the environment. researchgate.net

In contrast, a review of available scientific literature and patents does not indicate that this compound, with its additional methoxy (B1213986) group, is used as a direct intermediate in the synthesis of this particular class of fungicides.

Precursor for Insecticides

The utility of this compound as a precursor extends to the broader pesticide category. While specific, widely commercialized insecticides derived directly from this compound are not extensively detailed in the literature, its role is noted in patent filings. For instance, a Polish patent lists this compound in the context of insecticide preparation. google.com

Furthermore, its application in producing herbicidally active compounds is documented. A US patent describes the synthesis of 3-(3,5-dichloro-4-methoxyphenyl)-1,1-dimethylurea starting from this compound. google.com The process involves reacting the aniline (B41778) with phosgene (B1210022) to create an isocyanate intermediate, which is then treated with dimethylamine (B145610) to yield the final urea-based compound. google.com This derivative has demonstrated utility as a herbicide. google.com

Synthesis of a Urea-Based Herbicide

| Step | Reactants | Product | Patent Reference |

|---|---|---|---|

| 1 | This compound, Phosgene | 3,5-dichloro-4-methoxyphenyl isocyanate | US2655445A |

| 2 | 3,5-dichloro-4-methoxyphenyl isocyanate, Dimethylamine | 3-(3,5-dichloro-4-methoxyphenyl)-1,1-dimethylurea | US2655445A |

Role in Dye and Pigment Synthesis

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a significant portion of the commercial dye and pigment market. google.com The standard method for producing these colorants involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aniline.

Theoretically, this compound can undergo this diazotization reaction. The primary amino group (-NH₂) can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reactive diazonium salt could then be coupled with various compounds to produce a wide range of azo dyes. The specific color and properties of the resulting dye would be determined by the molecular structure of the coupling partner.

However, despite the general reactivity of anilines in this process, specific examples of commercial dyes or pigments synthesized directly from this compound are not prominently featured in the reviewed scientific literature or patent databases.

Crystal Engineering and Supramolecular Chemistry

Design of Crystalline Materials for Specific Functions

The design of crystalline materials with tailored functions is a cornerstone of crystal engineering. For aniline (B41778) derivatives, this often involves modulating their optical, electronic, or pharmaceutical properties through controlled crystallization. researchgate.net While no specific studies on the functional design of 3,5-dichloro-4-methoxyaniline crystals are currently available, the principles of crystal engineering suggest that its properties could be tuned. For instance, the introduction of specific co-formers could lead to the development of novel materials with applications in areas such as nonlinear optics or as pharmaceutical intermediates. The synthesis of various substituted anilines is a field of active research, with applications ranging from industrial chemistry to the development of pharmaceuticals. nih.govacs.org

Hydrogen Bonding and Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and other intermolecular interactions. The primary amine (-NH2) group is a potent hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group and the nitrogen atom itself can act as hydrogen bond acceptors. wikipedia.org

It is highly probable that N-H···N or N-H···O hydrogen bonds will be prominent features in the crystal lattice, leading to the formation of chains, dimers, or more complex supramolecular synthons. In aromatic amines like aniline, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, which can diminish its hydrogen bonding tendency. wikipedia.org However, the presence of electron-withdrawing chloro groups and an electron-donating methoxy group on the ring will influence the electron density on the amine group, thereby modulating its hydrogen bonding capacity. nih.gov

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. rsc.org To date, no polymorphism studies have been reported for this compound. However, given that many aniline derivatives are known to exhibit polymorphism, it is a strong possibility for this compound as well. rsc.orgyoutube.com

Cocrystallization, the process of forming a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio, is a powerful tool in crystal engineering. nih.gov By selecting appropriate co-formers, it is possible to modify the physical properties of a compound or to create novel materials with enhanced functionality. For instance, cocrystallization of halogenated anilines with compounds capable of complementary hydrogen bonding has been successfully used to create new solid-state architectures. mdpi.com While no cocrystals of this compound have been described, this remains a promising avenue for future research to explore and potentially enhance its solid-state properties.

Nonlinear Optical (NLO) Properties of Related Crystals

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is often associated with a large change in dipole moment upon excitation, which is facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. bohrium.commq.edu.aukaust.edu.sa

Aniline derivatives are a well-studied class of NLO materials. researchgate.netbohrium.combohrium.com The amino group acts as an electron donor, and the NLO properties can be tuned by introducing various substituents on the aromatic ring. bohrium.commq.edu.au In the case of this compound, the methoxy group is an additional electron-donating group, while the chloro substituents are electron-withdrawing. This combination of functional groups suggests that the molecule could possess NLO activity. Theoretical studies on substituted anilines have shown that the interplay of donor and acceptor groups significantly influences the first-order hyperpolarizability, a measure of the NLO response. bohrium.commq.edu.au While no experimental NLO data for this compound are available, computational studies on similar molecules indicate that the strategic placement of donor and acceptor groups can lead to enhanced NLO properties. bohrium.com

Toxicological Mechanisms of Aniline Derivatives General, Not Specific to 3,5 Dichloro 4 Methoxyaniline Dosage/administration

Mechanisms of Toxicity at the Molecular and Cellular Level

The toxicity of aniline (B41778) derivatives at the molecular and cellular level is multifaceted, primarily stemming from oxidative stress and the formation of adducts with cellular macromolecules. nih.govxjtlu.edu.cn Aniline exposure can lead to an overload of iron in the spleen, which in turn initiates oxidative and nitrosative stress. nih.govxjtlu.edu.cnresearchgate.net This results in damage to proteins, lipids, and DNA. nih.govxjtlu.edu.cnresearchgate.net

A key process in aniline-induced toxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net These reactive species can lead to lipid peroxidation, where malondialdehyde (MDA) is formed. MDA can bind to proteins, altering their structure and function, and is also mutagenic due to its ability to bind to DNA, potentially initiating tumor formation. nih.gov

Oxidative DNA damage is a significant consequence of aniline exposure. nih.govxjtlu.edu.cnwikipedia.org Studies have shown an increase in markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), in the DNA of spleen cells following aniline exposure in rats. wikipedia.org While cellular repair mechanisms like the base excision repair pathway are activated, they may not be sufficient to counteract the damage, leading to an accumulation of DNA lesions. wikipedia.org

Furthermore, aniline-induced oxidative stress can trigger inflammatory and fibrogenic responses through the activation of transcription factors like NF-κB and AP-1. nih.govxjtlu.edu.cnresearchgate.net This activation is mediated by upstream signaling pathways, including mitogen-activated protein kinases (MAPKs). nih.govxjtlu.edu.cnresearchgate.net The subsequent upregulation of pro-inflammatory and pro-fibrogenic cytokines, such as IL-1α, IL-6, and TNF-α, contributes to the observed spleen toxicity. nih.govxjtlu.edu.cn

Cell cycle regulation can also be disrupted by aniline exposure. nih.govxjtlu.edu.cnresearchgate.net This includes the elevated expression of cyclins and cyclin-dependent kinases (CDKs) and a reduction in CDK inhibitors, which can contribute to a tumorigenic response. nih.govxjtlu.edu.cnresearchgate.net

Environmental Ecotoxicology of Chlorinated Anilines

Chlorinated anilines, a subset of aniline derivatives, are of significant environmental concern due to their persistence and potential for ecological harm. mdpi.comdntb.gov.uanih.govcrimsonpublishers.comcumbria.ac.uk They can enter the environment through various channels, including industrial wastewater discharge and as degradation products of certain pesticides. mdpi.comcrimsonpublishers.comresearchgate.net

Chlorinated anilines pose a considerable threat to aquatic ecosystems. mdpi.comdntb.gov.uanih.govcumbria.ac.uk Compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) have been detected in aquatic environments and are classified as persistent. mdpi.com Their presence in water bodies can lead to the contamination of these ecosystems, posing risks to aquatic organisms. mdpi.com

The toxicity of chlorinated anilines to aquatic life can manifest in various ways, including disruptions to behavior, growth, reproduction, and development. mdpi.com Studies have shown that these compounds can be toxic to a range of aquatic species, from bacteria to fish. nih.gov For instance, large interspecies differences in sensitivity have been observed, with Daphnia magna showing greater sensitivity than Pseudokirchneriella subcapitata, Danio rerio, and E. coli in one study. nih.gov The toxicity of these compounds can also be influenced by their physicochemical properties, such as their octanol-water partition coefficient (logKow). nih.gov

The persistence of chlorinated anilines in aquatic environments means they can be transported over long distances and deposited in remote water bodies. mdpi.com They can adsorb to suspended particles, and their degradation can be slow, leading to long-term exposure for aquatic organisms. mdpi.com

A significant concern with chlorinated anilines is their potential for bioaccumulation, the process by which a substance builds up in an organism at a rate faster than it can be removed. mdpi.comcrimsonpublishers.com Due to their persistence in the environment, these compounds can be taken up by organisms and accumulate in their tissues. mdpi.comcrimsonpublishers.com This accumulation can occur across different trophic levels of the food web. mdpi.com

The bioaccumulation of chlorinated compounds has been documented in various organisms. For example, biota-sediment accumulation factors (BSAFs) for polychlorinated biphenyls (PCBs), another class of chlorinated compounds, have been determined in polychaete worms, indicating their uptake from contaminated sediments. researchgate.net The potential for bioaccumulation highlights the long-term risk that chlorinated anilines pose to ecosystems, as even low concentrations in the environment can lead to higher concentrations in organisms over time. crimsonpublishers.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.